Ethyl 2-(3-amino-2-methylphenyl)acetate
Description
Ethyl 2-(3-amino-2-methylphenyl)acetate (CAS: 812668-49-8) is an ester derivative with the molecular formula C₁₁H₁₅NO₂ and a molecular weight of 193.24 g/mol . Its structure features a phenyl ring substituted with an amino (-NH₂) group at the 3-position and a methyl (-CH₃) group at the 2-position, linked to an ethyl acetate moiety. This compound is sensitive to environmental conditions, requiring storage under inert atmospheres at room temperature . Its reactive amino group makes it a versatile intermediate in pharmaceutical synthesis, particularly for functionalization into amides or heterocyclic derivatives.
Properties
IUPAC Name |
ethyl 2-(3-amino-2-methylphenyl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-3-14-11(13)7-9-5-4-6-10(12)8(9)2/h4-6H,3,7,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVOZUIWWSPZBMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(C(=CC=C1)N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-(3-amino-2-methylphenyl)acetate can be synthesized through several methods. One common approach involves the esterification of 3-amino-2-methylphenylacetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the reaction of 3-amino-2-methylbenzyl chloride with ethyl acetate in the presence of a base such as sodium hydroxide. This reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3-amino-2-methylphenyl)acetate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives using oxidizing agents such as potassium permanganate or nitric acid.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives such as amides or sulfonamides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, nitric acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Acyl chlorides, sulfonyl chlorides
Major Products Formed
Oxidation: Nitro derivatives
Reduction: Alcohol derivatives
Substitution: Amides, sulfonamides
Scientific Research Applications
Ethyl 2-(3-amino-2-methylphenyl)acetate, also known by its CAS No. 812668-49-8, is a chemical compound with a molecular weight of 193.24 . Information regarding its specific applications is limited, but available data suggests potential uses in scientific research .
Scientific Research Applications
As a chemical compound, this compound may be used in various scientific research applications . Sigma-Aldrich provides this compound for scientific research purposes . BLD Pharm also lists it as a product with potential applications or specifications .
Given its structural components—an ethyl ester, an amino group, and a methylphenyl group—this compound could be relevant in several areas of chemical research:
- Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules, potentially in the pharmaceutical or materials science fields . The amino group can be used as a handle for further functionalization or to incorporate the molecule into larger structures .
- Pharmaceutical Chemistry: The compound might be a building block in synthesizing pharmaceutical candidates. Its structural similarity to other amino acid derivatives could make it useful in creating analogs with potential biological activity [1, 5].
- Materials Science: It could be used in developing new materials, such as polymers or specialty chemicals, where specific structural features are desired .
Mechanism of Action
The mechanism of action of ethyl 2-(3-amino-2-methylphenyl)acetate depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved can vary depending on the structure of the compound and its derivatives.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Patterns
The following compounds share structural similarities with Ethyl 2-(3-amino-2-methylphenyl)acetate, differing primarily in substituent groups, heterocyclic systems, or ester modifications:
Physicochemical and Functional Comparisons
Amino vs. Methyl Substituents
- Ethyl 2-[(3-methylphenyl)amino]acetate (CAS 21911-66-0) replaces the amino group in the target compound with a methyl group, reducing hydrogen-bonding capacity and polarity. This substitution lowers its solubility in polar solvents compared to the amino-containing analogue .
Heterocyclic Derivatives
- Imidazole-containing analogues (e.g., Ethyl 2-[5-(4-chlorophenyl)-2-phenyl-1H-imidazol-4-yl] acetate) exhibit aromatic heterocycles, which increase π-π stacking interactions and improve binding to biological targets like enzymes. The electron-withdrawing chlorine substituent further enhances electrophilic reactivity .
Ester and Ketone Modifications
- Ethyl 2-phenylacetoacetate (CAS 5413-05-8) introduces a ketone group, enabling keto-enol tautomerism. This property is absent in the target compound and is advantageous in condensation reactions (e.g., Knorr pyrrole synthesis) .
- Methyl esters (e.g., Methyl 2-{[(3-fluorophenyl)methyl]amino}acetate) have shorter alkyl chains than ethyl esters, slightly increasing hydrophilicity and altering metabolic stability .
Halogen and Benzyloxy Substituents
- Fluorine in Methyl 2-{[(3-fluorophenyl)methyl]amino}acetate improves metabolic stability and membrane permeability due to its electronegativity and small atomic radius .
- The benzyloxy group in Ethyl 2-(3-(benzyloxy)phenyl)acetate increases lipophilicity, favoring passive diffusion across biological membranes but reducing aqueous solubility .
Biological Activity
Ethyl 2-(3-amino-2-methylphenyl)acetate is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological activity, including its mechanisms of action, applications in pharmacology, and relevant case studies.
Chemical Structure and Properties
This compound contains an amino group and an ester functional group, which contribute to its reactivity and interaction with biological systems. The presence of the amino group allows for hydrogen bonding, which is crucial for its biological interactions.
The biological activity of this compound can be attributed to several mechanisms:
- Hydrogen Bonding : The amino group can form hydrogen bonds with various biomolecules, influencing their conformation and activity.
- Ester Hydrolysis : The ester bond can undergo hydrolysis to release active phenolic derivatives, which may interact with enzymes or receptors.
- Nucleophilic Substitution : The amino group can participate in nucleophilic substitution reactions, allowing for further chemical modifications that enhance biological activity.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing similar amino and ester functionalities have shown effectiveness against a range of Gram-positive and Gram-negative bacteria as well as fungi .
Anticancer Properties
In vitro studies have demonstrated that compounds with a similar structure can inhibit cancer cell proliferation. For example, compounds derived from amino acids have been investigated for their potential as anticancer agents, showing promising results in various cancer cell lines . The mechanism often involves the induction of apoptosis and inhibition of key signaling pathways related to cell growth.
Anti-inflammatory Effects
This compound may also possess anti-inflammatory properties. Compounds with similar structures have been reported to reduce inflammation markers in various models, suggesting that this compound could be beneficial in treating inflammatory diseases .
Case Studies and Research Findings
- Anticancer Activity in Breast Cancer Cells :
- Antimicrobial Efficacy :
- Mechanistic Insights :
Comparison of Biological Activities
Q & A
Q. What are the optimal synthetic routes for Ethyl 2-(3-amino-2-methylphenyl)acetate?
Methodological Answer: The compound can be synthesized via esterification of 2-(3-amino-2-methylphenyl)acetic acid with ethanol under acidic catalysis. Key steps include:
- Use of a Dean-Stark trap to remove water and drive the reaction to completion .
- Purification via sequential washing with saturated NaHCO₃ (to neutralize residual acid) and brine, followed by drying over anhydrous Na₂SO₄ .
- Final purification by vacuum distillation or column chromatography (e.g., silica gel with ethyl acetate/hexane eluent) .
Q. How can this compound be characterized to confirm its structure?
Methodological Answer:
- NMR Spectroscopy: ¹H and ¹³C NMR can confirm the ethyl ester group (δ ~1.2–1.4 ppm for CH₃, δ ~4.1–4.3 ppm for CH₂) and aromatic protons (δ 6.5–7.5 ppm). The amino group (δ 3.0–5.0 ppm) may require derivatization to avoid broadening .
- FTIR: Peaks at ~1740 cm⁻¹ (C=O stretch of ester), ~3350 cm⁻¹ (N-H stretch), and 1250–1050 cm⁻¹ (C-O ester linkage) .
- Mass Spectrometry: GC-MS or LC-MS can verify molecular weight (e.g., [M+H]⁺ at m/z 207.1) .
Advanced Research Questions
Q. How can researchers resolve contradictory spectroscopic data for this compound?
Methodological Answer:
- Cross-Validation: Combine multiple techniques (e.g., NMR, FTIR, and X-ray crystallography) to confirm assignments. For example, X-ray diffraction can resolve ambiguities in aromatic substitution patterns .
- Isotopic Labeling: Use ¹⁵N-labeled amino groups to clarify NMR splitting patterns .
- Computational Modeling: Compare experimental IR/NMR data with density functional theory (DFT)-predicted spectra .
Q. What factors influence the stability of this compound under varying storage conditions?
Methodological Answer:
- Temperature: Store at ≤-20°C in amber vials to prevent hydrolysis of the ester group or oxidation of the amine .
- Solvent: Dissolve in anhydrous ethyl acetate or dichloromethane for long-term stability; avoid protic solvents (e.g., methanol) that may degrade the ester .
- Oxygen Sensitivity: Use inert gas (N₂/Ar) purging during storage to mitigate amine oxidation .
Q. How can this compound be applied in drug discovery, particularly for antimicrobial or anticancer agents?
Methodological Answer:
- Scaffold Modification: The 3-amino-2-methylphenyl group can be functionalized to enhance binding to bacterial enzymes (e.g., dihydrofolate reductase) or cancer cell receptors .
- Structure-Activity Relationship (SAR): Synthesize analogs (e.g., replacing the ethyl ester with methyl or tert-butyl esters) to optimize pharmacokinetic properties .
- In Silico Screening: Use molecular docking to predict interactions with therapeutic targets (e.g., EGFR kinase) .
Q. What role does this compound play in polymer science?
Methodological Answer:
Q. How do solubility properties impact its use in biological assays?
Methodological Answer:
Q. How can researchers address low yields in its synthesis?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

